![molecular formula C18H29NO3 B12623932 N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-56-1](/img/structure/B12623932.png)
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドは、その独特の化学構造と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ヘプチル鎖とジヒドロキシブタン-2-イル基を持つベンザミドコアを特徴としており、研究や産業目的のための汎用性の高い分子となっています。
準備方法
合成経路と反応条件
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドの合成は、通常、ベンザミドコアの調製から始まる複数の手順を伴います。 一般的な方法の1つは、4-ヘプチル安息香酸と塩化チオニルを反応させて対応する酸塩化物を生成し、次に塩基性条件下で(2S)-1,3-ジヒドロキシブタン-2-アミンと反応させて最終生成物を得る方法です .
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に採用し、効率と持続可能性を高めるためにフローマイクロリアクターシステムを利用することがあります。 これらのシステムにより、反応条件をより適切に制御することができ、より高い収率と純度の最終生成物をもたらします .
化学反応の分析
反応の種類
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドは、次のような様々な化学反応を起こす可能性があります。
酸化: ジヒドロキシブタン-2-イル基は、酸化されてジケトンまたはカルボン酸を生成します。
還元: ベンザミドコアは、還元されて対応するアミンを生成します。
置換: ヘプチル鎖は、ハロゲン化または他の置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化は、適切な条件下で臭素(Br2)または塩素(Cl2)などの試薬を使用して行うことができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ジヒドロキシブタン-2-イル基の酸化によりジケトンが生成される一方、ベンザミドコアの還元により第一アミンが生成される可能性があります。
科学研究への応用
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは酵素阻害剤としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、治療の可能性について検討されています。
科学的研究の応用
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドがその効果を発揮するメカニズムは完全には解明されていませんが、特定の分子標的や経路との相互作用に関与すると考えられています。 例えば、特定の酵素や受容体の阻害剤として作用し、生化学経路や細胞機能を調節する可能性があります .
類似化合物の比較
類似化合物
- N-[(2S,3R)-1,3-ジヒドロキシオクタデカン-2-イル]ペンタコサンアミド
- N-[(2S)-2,4-ジヒドロキシ-3,3-ジメチルブタノイル]-β-アラニン
- N-[(2S)-4-メチル-1-オキソ-1-{[(4S)-3-オキソ-1-(2-ピリジニルスルホニル)-4]}
独自性
N-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドは、その官能基の独特の組み合わせにより際立っており、独特の化学的性質と反応性をもたらします。 特に、ジヒドロキシブタン-2-イル基は、化学修飾のための複数の部位を提供するため、様々な用途のための汎用性の高い化合物となっています .
この詳細な概要は、科学研究におけるN-[(2S)-1,3-ジヒドロキシブタン-2-イル]-4-ヘプチルベンザミドの重要性と将来の開発の可能性を強調しています。
類似化合物との比較
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]-β-alanine
- N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4]}
Uniqueness
N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its dihydroxybutan-2-yl group, in particular, provides multiple sites for chemical modification, making it a versatile compound for various applications .
This detailed overview highlights the significance of this compound in scientific research and its potential for future developments
特性
CAS番号 |
920277-56-1 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14?,17-/m0/s1 |
InChIキー |
UXFKLKOWCGXOLR-JRZJBTRGSA-N |
異性体SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(C)O |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


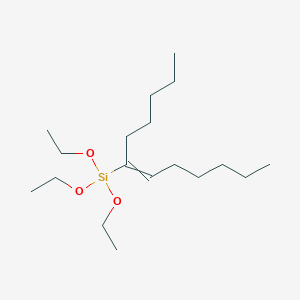
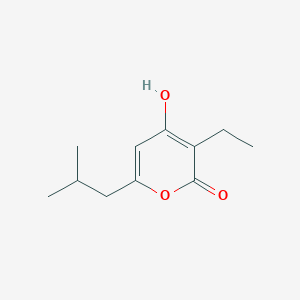
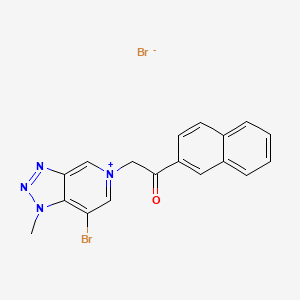
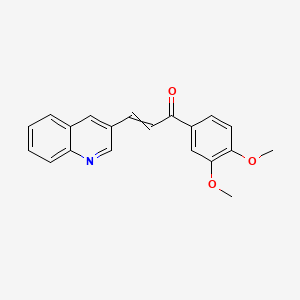
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
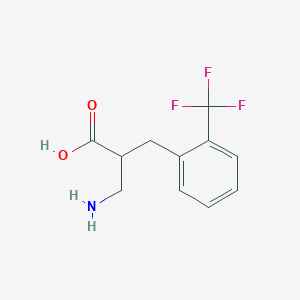

![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)

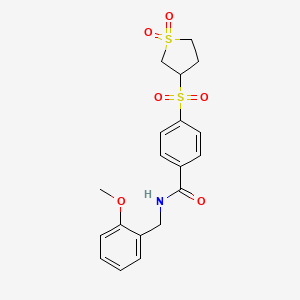
![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)

![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
